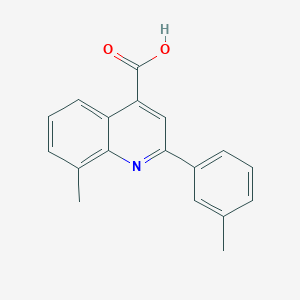

8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, also known as 8-MMPQ, is an aromatic quinoline carboxylic acid that has been the subject of numerous scientific studies in the fields of biochemistry, physiology, and pharmacology. 8-MMPQ has been found to have a wide range of applications in laboratory experiments, and its mechanism of action is of particular interest to researchers.

Aplicaciones Científicas De Investigación

Helical Quinoline-Derived Oligoamide Foldamers

Oligoamides derived from quinoline carboxylic acid have been designed and synthesized, revealing their ability to adopt helical structures stabilized by intramolecular hydrogen bonds. These structures were characterized both in the solid state and in solution, demonstrating remarkable stability, even at high temperatures in deuterated DMSO. The design principles behind these helical structures open up potential applications in molecular engineering and the development of novel biomimetic materials (Hua Jiang et al., 2003).

Therapeutic Potential for Parkinson's Disease

A natural quinoline alkaloid synthesized from deep-sea-derived fungus showed significant neuroprotective properties in a Caenorhabditis elegans model of Parkinson's disease. This compound ameliorated dopaminergic neurodegeneration and restored impaired locomotion in worms, suggesting its promise as a therapeutic candidate for treating Parkinson's disease (T. Lee et al., 2022).

Metal Ion Selectivity and Extraction

Quinoline-2-carboxylic acids with varying substituents have been studied for their ability to extract metal ions from aqueous solutions. The nature and position of these substituents significantly influence metal ion selectivity, demonstrating their potential use in the selective extraction and removal of metals from industrial and environmental samples (C. Moberg et al., 1990).

Photophysical Properties and Fluorophores

Studies on quinoline-based fluorophores have revealed their potential application in biochemistry and medicine for studying various biological systems. The synthesis and photophysical properties of these compounds, including their thermal stability and fluorescence behavior, underline their utility as sensitive and selective probes for biological imaging and diagnostics (Vikas Padalkar & N. Sekar, 2014).

Anticancer Activity

Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has uncovered their significant anticancer activity against various carcinoma cell lines. These compounds have demonstrated not only potent anticancer effects but also the ability to induce apoptotic DNA fragmentation in cancer cells, positioning them as promising leads for the development of novel anticancer agents (H. Bhatt et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes such as human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap), and human germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and embryonic development .

Mode of Action

It’s plausible that it interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their activity .

Biochemical Pathways

The biochemical pathways affected by 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid are likely related to the functions of the enzymes it inhibits . For instance, inhibition of alkaline phosphatases can impact phosphate metabolism and bone mineralization .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific enzymes it inhibits . For example, inhibition of alkaline phosphatases could potentially lead to alterations in phosphate metabolism and bone mineralization .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that could interact with the compound .

Propiedades

IUPAC Name |

8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-5-3-7-13(9-11)16-10-15(18(20)21)14-8-4-6-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZHJHHVQYNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357089 | |

| Record name | 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438225-30-0 | |

| Record name | 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

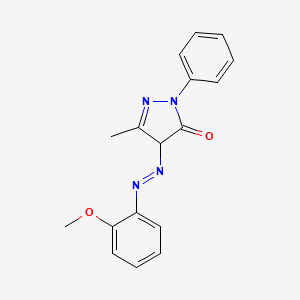

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

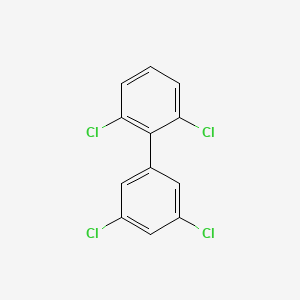

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)